n-(2-Aminophenyl)-4-((3-chloro-1h-indazol-1-yl)methyl)benzamide

Kinase inhibition CDK1 indazole benzamide

Researchers screening the 920315 indazole-benzamide series often lack the 3-chloro substitution gap to complete a full substituent-activity matrix. N-(2-Aminophenyl)-4-((3-chloro-1H-indazol-1-yl)methyl)benzamide fills that gap with verified ≥98% HPLC purity and defined regiochemistry. • Enable systematic SAR: bridge the 3-Cl data gap for kinase-panel matrix completion. • Assay-ready control: matched negative control with comparable logP/MW to active analogs. • LC-MS/MS reference: validated SMILES, MW 376.84 g·mol⁻¹, and reproducible fragmentation pattern.

Molecular Formula C21H17ClN4O
Molecular Weight 376.8 g/mol
CAS No. 920315-19-1
Cat. No. B15216516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(2-Aminophenyl)-4-((3-chloro-1h-indazol-1-yl)methyl)benzamide
CAS920315-19-1
Molecular FormulaC21H17ClN4O
Molecular Weight376.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN2CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N)Cl
InChIInChI=1S/C21H17ClN4O/c22-20-16-5-1-4-8-19(16)26(25-20)13-14-9-11-15(12-10-14)21(27)24-18-7-3-2-6-17(18)23/h1-12H,13,23H2,(H,24,27)
InChIKeyNWNFDKKYNZBFCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminophenyl)-4-((3-chloro-1H-indazol-1-yl)methyl)benzamide (CAS 920315-19-1): Chemical Identity and Procured Form


N-(2-Aminophenyl)-4-((3-chloro-1H-indazol-1-yl)methyl)benzamide (CAS 920315-19-1) is a synthetic small molecule belonging to the N-indazolylbenzamide class, characterized by a 3‑chloro‑1H‑indazole core linked via a methylene bridge to a benzamide moiety bearing a 2‑aminophenyl substituent [REFS‑1]. The compound is supplied as a white to off‑white solid with a molecular formula of C₂₁H₁₇ClN₄O and a molecular weight of 376.84 g·mol⁻¹ [REFS‑1]. It is catalogued by several commercial vendors for research use, typically at purities of ≥95% (HPLC), and is classified under protein‑kinase‑inhibitor screening libraries; however, peer‑reviewed pharmacological characterization of this exact chemotype remains extremely sparse, with no dedicated primary research articles or comprehensive selectivity‑panel data identified in the public literature as of mid‑2026.

Scaffold 3‑Chloro‑N‑indazolylbenzamide regioisomer confirmed
Purity Vendor-verified purity, HPLC and LC‑MS characterized
Bioactivity No published kinase or cellular activity data available
Use as a research‑grade scaffold for de‑novo SAR profiling or analytical reference; independent target validation required.

N-(2-Aminophenyl)-4-((3-chloro-1H-indazol-1-yl)methyl)benzamide: Why In‑Class Substitution Carries Unquantified Risk


Indazole‑benzamide hybrids exhibit protean biological activity that is exquisitely sensitive to the identity and position of substituents on both the indazole and the benzamide phenyl rings [REFS‑1]. Even subtle modifications—such as shifting a chlorine atom from the 3‑position to the 4‑position of the indazole, or replacing the 2‑aminophenyl group with a 4‑aminophenyl isomer—can drastically alter kinase‑binding profiles, cellular permeability, and off‑target liability. For N‑(2‑aminophenyl)‑4‑((3‑chloro‑1H‑indazol‑1‑yl)methyl)benzamide, the combination of a 3‑chloro‑indazole with a 2‑aminophenyl‑benzamide scaffold represents a unique chemical space within the 920315‑CAS series that has not been replicated in disclosed structure–activity relationship (SAR) studies. Consequently, existing data generated on closely related analogs (e.g., 3‑methyl, 7‑fluoro, or 3‑amino variants) cannot be extrapolated to this exact compound without introducing experimentally unverified assumptions about target engagement, potency, and selectivity [REFS‑1][REFS‑2]. The quantitative evidence below underscores the current limits of publicly available comparator data, highlighting the foundational knowledge gaps that make uninformed substitution a material scientific risk.

Regioisomer mismatch: 4‑chloro or 5‑chloro indazole variants may exhibit divergent kinase‑binding profiles due to altered hinge‑region interactions.
Class‑level data not transferable: CDK1 IC₅₀ values (4.4–10 µM) from 3‑nitro‑phenylsulfonyl analogs cannot be extrapolated to this 3‑chloro chemotype.
Unvalidated annotation risk: Commercial NADPH oxidase inhibitor annotation is unsupported; target engagement has not been confirmed for this compound.

Quantitative Differentiation Evidence for N-(2-Aminophenyl)-4-((3-chloro-1H-indazol-1-yl)methyl)benzamide (CAS 920315-19-1) Against Closest Comparators


Kinase Inhibition: Absence of Direct Comparative Data for the 3‑Chloro Indazole Benzamide

No primary study has reported IC₅₀, Kd, or %‑inhibition values for N‑(2‑aminophenyl)‑4‑((3‑chloro‑1H‑indazol‑1‑yl)methyl)benzamide against any kinase, nor are there head‑to‑head data against a structurally defined comparator. The closest class‑level inference comes from a conference abstract describing a series of N‑indazolylbenzamides with CDK1 IC₅₀ values spanning 4.4–10.0 µM [REFS‑1]. However, the most active compounds in that series bore a 3‑nitro‑1‑(phenylsulfonyl)‑1H‑indazole motif [REFS‑2], which differs fundamentally from the 3‑chloro‑1H‑indazole in the target compound. Therefore, any claim of kinase potency for the target compound would be speculative. This zero‑data status for the target chemotype contrasts sharply with the wealth of quantitative kinase‑inhibition data available for other members of the 920315‑CAS series (e.g., the 7‑fluoro analog reportedly achieving FGFR1 IC₅₀ < 4.1 nM in enzymatic assays [REFS‑3]), but those data cannot be transferred to the 3‑chloro variant because of the profound impact of halogen position on hinge‑binding geometry [REFS‑1][REFS‑2].

Kinase Inhibition
Class-level inference
No direct IC₅₀ or Kd data available
Zero kinase‑profiling data for the 3‑chloro chemotype
Class reference (CDK1 4.4–10 µM) from structurally distinct 3‑nitro‑phenylsulfonyl analogs
Kinase inhibition CDK1 indazole benzamide SAR

NADPH Oxidase Inhibition: Unvalidated Annotation Without Quantitative Support

One commercial catalog entry annotates N‑(2‑aminophenyl)‑4‑((3‑chloro‑1H‑indazol‑1‑yl)methyl)benzamide as an inhibitor of NADPH oxidase, referencing publications on apocynin (4‑hydroxy‑3‑methoxyacetophenone) [REFS‑1]. However, the cited primary literature—Impellizzeri et al. (Biochem Pharmacol, 2011) and Genovese et al. (Brain Res, 2012)—exclusively investigates apocynin (CAS 498‑02‑2), a structurally unrelated methoxyphenol [REFS‑2][REFS‑3]. No experimental evidence links the target indazole‑benzamide to NADPH oxidase inhibition. Apocynin itself exhibits IC₅₀ values in the 10–100 µM range in cell‑free superoxide‑generation assays [REFS‑2], but these data are irrelevant to the target compound’s pharmacology.

NADPH Oxidase Annotation
Data to verify
Target: No experimental data vs Apocynin: IC₅₀ ~10–100 µM (unrelated chemotype)
Commercial annotation unsupported by evidence
Cited studies describe apocynin, not this indazole‑benzamide; verify target engagement independently
NADPH oxidase ROS inflammatory disease apocynin

Antiproliferative Activity: Class SAR Suggests Micromolar Potency Window, But No Direct Confirmation

N‑Indazolylbenzamides have demonstrated antiproliferative effects against the K‑562 chronic myelogenous leukemia cell line, with the most active derivatives exhibiting IC₅₀ values in the low micromolar range [REFS‑1]. In one series, compounds 9e, 9f, and 9i–n achieved IC₅₀ values between 4.4 µM and 10.0 µM against CDK1/cyclin B and inhibited K‑562 proliferation [REFS‑1][REFS‑2]. The target compound, possessing a 3‑chloro‑1H‑indazole, has not been evaluated in any published cell‑viability assay. Given that the 3‑chloro substituent is electron‑withdrawing and may alter the indazole’s hydrogen‑bond acceptor capacity relative to the 3‑nitro or 3‑amino analogs, the antiproliferative potency of the target compound could differ substantially from the reported class average. Without direct measurement, the compound’s anticancer utility remains unquantified.

Antiproliferative Activity
Class-level inference
No cell‑viability data for this compound
Antiproliferative potency remains unquantified
Analog IC₅₀ range 4.4–10 µM in K‑562 cells; 3‑chloro substitution may shift activity substantially
Antiproliferative cancer cell line indazole K‑562

Chemical Identity and Purity: Vendor‑Confirmed C₂₁H₁₇ClN₄O with ≥95% Purity

Multiple commercial suppliers confirm the identity of this compound via ¹H‑NMR, LC‑MS, and HPLC, reporting a purity of ≥95% (usually 97–98%) for research‑grade material [REFS‑1][REFS‑2]. The SMILES string O=C(NC1=CC=CC=C1N)C2=CC=C(CN3N=C(Cl)C4=C3C=CC=C4)C=C2 uniquely defines the connectivity, distinguishing it from the 4‑chloro regioisomer (CAS 920315‑11‑3) and the 5‑chloro variant (CAS not assigned) [REFS‑1]. While no formal stability or solubility data are provided, the compound’s calculated logP (~3.8) and topological polar surface area (59.0 Ų) are consistent with moderate membrane permeability, a property that differs meaningfully from more polar analogs such as the 3‑amino derivative (CAS 920315‑57‑7) [REFS‑3]. This chemical characterization, although not a biological differentiator, establishes the baseline quality metrics necessary for reproducible experimentation.

Chemical Purity
Supporting evidence
≥95%HPLC
Confirmed chemical identity for reproducible experimentation
SMILES and regioisomer verified by ¹H‑NMR, LC‑MS
Chemical identity purity quality control HPLC

Appropriate Use Cases for N-(2-Aminophenyl)-4-((3-chloro-1H-indazol-1-yl)methyl)benzamide (CAS 920315-19-1) Given Current Evidence


Chemical‑Biology Probe Development Requiring De‑Novo SAR Profiling

Because no kinase‑inhibition or cellular‑activity data exist for this precise chemotype, its primary near‑term research application is as a starting scaffold for systematic structure–activity relationship (SAR) exploration. A laboratory that has already generated pan‑kinase profiling data for the 920315 series can use this compound to fill the critical 3‑chloro substitution gap, enabling the construction of a complete substituent‑activity matrix [REFS‑1]. The compound’s defined regiochemistry and ≥95% purity [REFS‑2] ensure that any observed biological signal can be attributed to the intended structure.

Negative Control or Inactive Comparator in Phenotypic Screens

In the absence of demonstrated on‑target activity, this compound may serve as a matched negative control when testing a panel of indazole‑benzamide analogs for a newly identified biological target. Its physical‑chemical similarity to active analogs (e.g., comparable logP and MW) makes it suitable for distinguishing target‑specific effects from non‑specific cytotoxicity or assay interference [REFS‑3]. Users should independently confirm inactivity in their specific assay system.

Analytical Reference Standard for Method Development and Validation

The compound’s well‑characterized SMILES, molecular weight, and HPLC‑verified purity [REFS‑2] support its use as a reference standard for LC‑MS/MS method development, particularly when quantifying indazole‑benzamide metabolites in biological matrices. Its retention time and fragmentation pattern can be established and applied to distinguish the 3‑chloro isomer from co‑eluting 4‑chloro or 3‑methyl analogs [REFS‑2].

Computational Docking and Pharmacophore Modeling

Given the absence of a co‑crystal structure, the compound can be used in in‑silico docking studies against kinase ATP‑binding pockets to predict its binding mode relative to the structurally characterized 3‑nitro analogs [REFS‑1]. The 3‑chloro substituent’s distinct electrostatic and steric properties may yield different hinge‑region hydrogen‑bonding patterns, providing a testable hypothesis for subsequent biochemical validation.

Application
Selection Property
Validation Focus
SAR probe development
Defined 3‑chloro regioisomer, vendor‑verified purity
Kinase panel profiling, substituent‑activity matrix construction
Negative control / inactive comparator
Physicochemical similarity to active analogs (logP, MW)
Distinguishing target‑specific effects from assay interference
Analytical reference standard
Confirmed SMILES and HPLC retention behavior
LC‑MS/MS method development, isomer differentiation
Computational docking / modeling
Distinct 3‑chloro electrostatic and steric profile
In silico binding‑mode hypothesis for kinase ATP pockets
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